1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S It is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and trifluoromethylthiol.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including electrophilic aromatic substitution and nucleophilic substitution.
Final Product Formation: The final product, this compound, is obtained through further reactions, such as oxidation or reduction, depending on the desired functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one: This compound is structurally similar but differs in the position of the carbonyl group.
Trifluoromethylated Phenyl Compounds: These compounds share the trifluoromethyl group, which imparts similar chemical properties.
Uniqueness
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the combination of its ethoxy and trifluoromethylthio groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13F3O2S |
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Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[2-ethoxy-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-17-11-7-10(18-12(13,14)15)5-4-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
FBMGXFIRABGWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)SC(F)(F)F)CC(=O)C |
Origin of Product |
United States |
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